VAP-1 Inhibition Potency: A Cross-Species Comparison with Reference Inhibitors
4-amino-2-chloro-N-phenylbenzamide demonstrates potent inhibition of Vascular Adhesion Protein-1 (VAP-1) across species, with a marked preference for the rat ortholog. Its potency (IC50 = 23 nM for rat VAP-1) is comparable to that of advanced tool compounds like VAP-1-IN-2 (rat IC50 = 15 nM) and superior to others like a thiazole derivative (rat IC50 = 14 nM), though that derivative shows improved human VAP-1 potency (IC50 = 230 nM) [2]. The compound's human VAP-1 IC50 is 180 nM [1].
| Evidence Dimension | VAP-1 Enzyme Inhibition (Potency) |
|---|---|
| Target Compound Data | IC50 = 23 nM (rat VAP-1), 180 nM (human VAP-1) |
| Comparator Or Baseline | VAP-1-IN-2: IC50 = 15 nM (rat VAP-1), 25 nM (human VAP-1); Thiazole derivative: IC50 = 14 nM (rat VAP-1), 230 nM (human VAP-1) |
| Quantified Difference | The target compound is ~7.8-fold more potent against rat VAP-1 than human VAP-1, in contrast to VAP-1-IN-2 which shows less species selectivity. |
| Conditions | Inhibition of VAP-1 expressed in CHO cells using 14C-benzylamine as substrate [1][2]. |
Why This Matters
This data provides a quantitative baseline for VAP-1 research, allowing users to select the compound with the appropriate species selectivity profile for their *in vitro* or *in vivo* model system.
- [1] BindingDB. (n.d.). BDBM50205269 (CHEMBL3919913) - Affinity Data for 4-amino-2-chloro-N-phenylbenzamide. Retrieved April 19, 2026, from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50205269 View Source
- [2] Inoue, T., et al. (2012). Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema. *Bioorganic & Medicinal Chemistry*, 21(5), 1219-1233. Retrieved April 19, 2026, from https://www.sciencedirect.com/science/article/abs/pii/S0968089612010123 View Source
